molecular formula C11H20O3S B14640304 3-(Butylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate CAS No. 53414-20-3

3-(Butylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate

Cat. No.: B14640304
CAS No.: 53414-20-3
M. Wt: 232.34 g/mol
InChI Key: GCLAXLFFYXLEHI-UHFFFAOYSA-N
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Description

3-(Butylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate is an organic compound with a complex structure that includes a butylsulfanyl group, a hydroxypropyl group, and a methylprop-2-enoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate can be achieved through several methods. One common approach involves the reaction of butyl mercaptan with an appropriate epoxide to form the butylsulfanyl group. This intermediate is then reacted with a hydroxypropyl derivative, followed by esterification with methacrylic acid to form the final product .

Industrial Production Methods

In industrial settings, the production of this compound can be optimized using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(Butylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Butylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Butylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The sulfanyl group can form interactions with various enzymes and proteins, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Butylsulfanyl)-2-hydroxypropyl 2-methylprop-2-enoate is unique due to the presence of both the butylsulfanyl and hydroxypropyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

53414-20-3

Molecular Formula

C11H20O3S

Molecular Weight

232.34 g/mol

IUPAC Name

(3-butylsulfanyl-2-hydroxypropyl) 2-methylprop-2-enoate

InChI

InChI=1S/C11H20O3S/c1-4-5-6-15-8-10(12)7-14-11(13)9(2)3/h10,12H,2,4-8H2,1,3H3

InChI Key

GCLAXLFFYXLEHI-UHFFFAOYSA-N

Canonical SMILES

CCCCSCC(COC(=O)C(=C)C)O

Origin of Product

United States

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